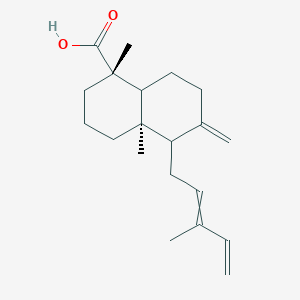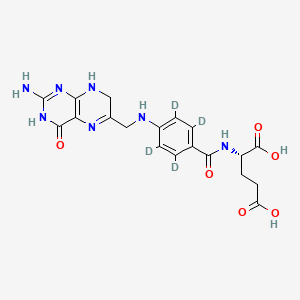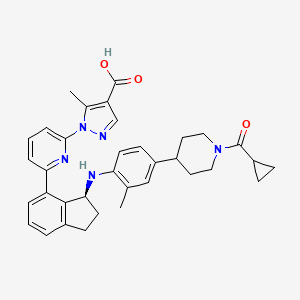
(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MGV354 is a novel compound known for its role as a selective activator of soluble guanylate cyclase (sGC). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of glaucoma by lowering intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MGV354 involves several steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of MGV354 is typically carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
MGV354 undergoes various chemical reactions, including:
Oxidation: MGV354 can be oxidized under specific conditions to form different oxidized products.
Reduction: The compound can also be reduced, although specific conditions and reagents are required.
Substitution: MGV354 can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving MGV354 include oxidizing agents like ODQ and reducing agents like TCEP. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of MGV354, which have different biological activities and properties .
Scientific Research Applications
MGV354 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of soluble guanylate cyclase and its effects on cyclic guanosine monophosphate (cGMP) levels
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types
Medicine: Explored as a potential therapeutic agent for lowering intraocular pressure in glaucoma patients
Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble guanylate cyclase
Mechanism of Action
MGV354 exerts its effects by selectively activating soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels. This activation results in various downstream effects, including the relaxation of smooth muscle cells and the reduction of intraocular pressure . The molecular targets and pathways involved include the nitric oxide/soluble guanylate cyclase/protein kinase G pathway .
Comparison with Similar Compounds
Similar Compounds
BAY 41-2272: Another soluble guanylate cyclase activator with similar properties but different potency and selectivity.
Cinaciguat: A soluble guanylate cyclase activator used in the treatment of heart failure.
Riociguat: A soluble guanylate cyclase stimulator used for the treatment of pulmonary hypertension
Uniqueness of MGV354
MGV354 is unique due to its high selectivity and potency as a soluble guanylate cyclase activator. It has shown promising results in preclinical models for lowering intraocular pressure, making it a potential candidate for the treatment of glaucoma .
Properties
Molecular Formula |
C35H37N5O3 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
1-[6-[(3S)-3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)/t31-/m0/s1 |
InChI Key |
MAUQVVDVXCBOHQ-HKBQPEDESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N[C@H]4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


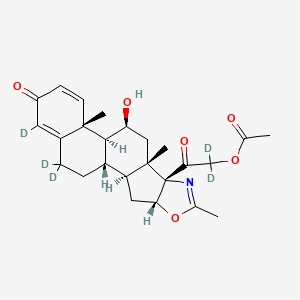
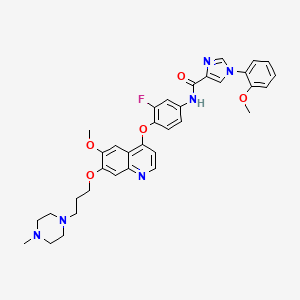

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
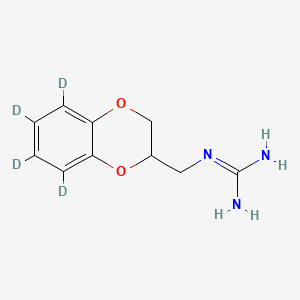
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
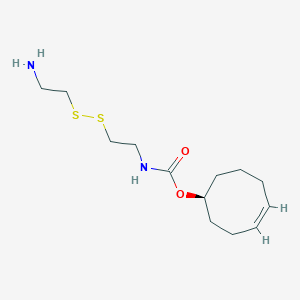



![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
